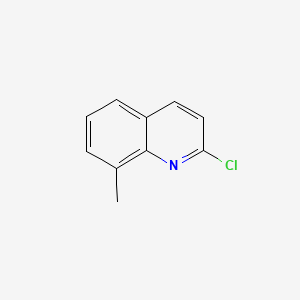

2-クロロ-8-メチルキノリン

概要

説明

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .

Synthesis Analysis

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-8-methylquinoline are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical and Chemical Properties Analysis

2-Chloro-8-methylquinoline is a solid at room temperature . The compound should be stored at 0-8°C .科学的研究の応用

抗がん活性

2-クロロ-8-メチルキノリン: は、さまざまな抗がん剤の主要構造として特定されています。その誘導体は、さまざまなタイプの癌細胞を標的にする可能性を示しています。 この化合物は、細胞増殖を阻害し、アポトーシスを誘導する能力があり、がん治療研究にとって貴重な候補となっています .

抗酸化特性

研究によると、2-クロロ-8-メチルキノリンは、顕著な抗酸化特性を示します。これは、酸化ストレス関連疾患の治療法の開発において非常に重要です。 この化合物は、フリーラジカルを捕捉する有効性から、新しい抗酸化療法の開発に活用することができます .

抗炎症用途

2-クロロ-8-メチルキノリンの抗炎症の可能性は、特にCOX-2阻害剤の合成において注目されています。 これらの阻害剤は、炎症と痛みを管理する上で不可欠であり、この化合物は抗炎症薬の開発において重要な資産となっています .

抗マラリアおよび抗結核

2-クロロ-8-メチルキノリンを含むキノリン誘導体は、抗マラリア薬および抗結核薬の設計において重要な役割を果たします。 これらの化合物は、これらの疾患の原因となる病原体の増殖を阻害する能力があり、医薬品化学において重要性を示しています .

抗菌および抗細菌

2-クロロ-8-メチルキノリンの構造的枠組みは、抗菌および抗細菌活性に役立ちます。 これは、耐性菌株と戦うための新しい抗生物質の開発において重要な分子となっています .

抗SARS-CoV-2(COVID-19)

最近のCOVID-19パンデミックの世界的な影響を考えると、2-クロロ-8-メチルキノリンの抗SARS-CoV-2薬としての可能性が探求されています。 その薬理学的プロファイルは、COVID-19感染の治療または予防に有効である可能性を示唆しています .

心臓血管研究

2-クロロ-8-メチルキノリンなどの化合物は、心臓血管への影響について研究されています。 心拍数と血圧を調節する役割から、心臓病の新しい治療法につながる可能性があります .

神経保護効果

最後に、2-クロロ-8-メチルキノリンの神経保護効果は、関心の対象となっています。 神経細胞の健康への影響は、神経変性疾患の治療法を切り開く可能性があります .

Safety and Hazards

特性

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

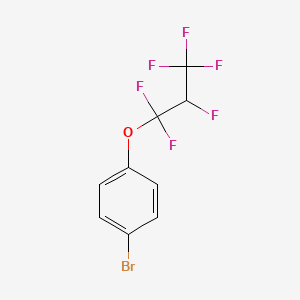

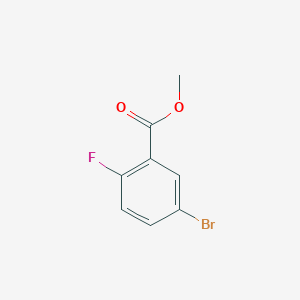

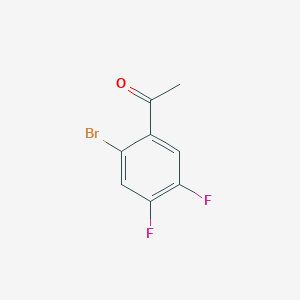

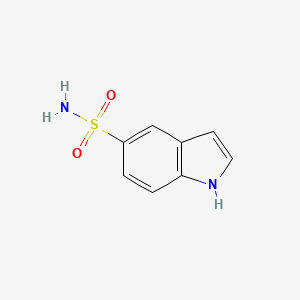

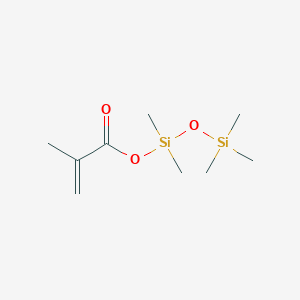

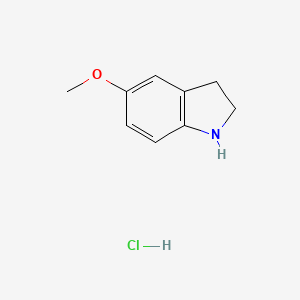

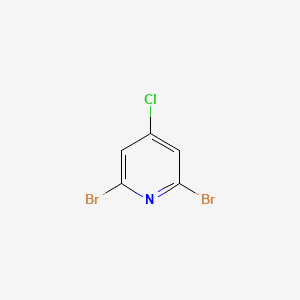

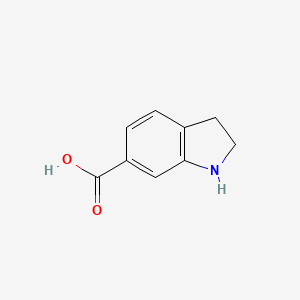

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The 2-Chloro-8-methylquinoline core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is 2-Chloro-8-methylquinoline-3-carbaldehyde synthesized and what are its key applications?

A2: 2-Chloro-8-methylquinoline-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of 2-Chloro-8-methylquinoline derivatives?

A3: Research suggests that introducing specific substituents onto the 2-Chloro-8-methylquinoline core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any 2-Chloro-8-methylquinoline derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several 2-Chloro-8-methylquinoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of 2-Chloro-8-methylquinoline derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the 2-Chloro-8-methylquinoline scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。